3-(3-Chlorophenyl)propan-1-amine

Monoamine Transporters Neuropharmacology CNS Drug Discovery

3-(3-Chlorophenyl)propan-1-amine (CAS 18655-49-7) is a synthetic organic compound belonging to the phenylpropylamine class, characterized by a 3-chlorophenyl ring linked to a primary amine via a three-carbon propyl chain. With a molecular formula of C9H12ClN and a molecular weight of 169.65 g/mol , this compound serves as a critical building block in medicinal chemistry and chemical biology, particularly as a key intermediate in the synthesis of pharmaceuticals targeting monoamine transporters and as a research tool for investigating sigma receptors and vesicular monoamine transporters (VMAT2).

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 18655-49-7
Cat. No. B095525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)propan-1-amine
CAS18655-49-7
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CCCN
InChIInChI=1S/C9H12ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2
InChIKeyDWCPCBZNAUDRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)propan-1-amine (CAS 18655-49-7): A Versatile Phenylpropylamine Intermediate for Monoamine Transporter Research and Chemical Synthesis


3-(3-Chlorophenyl)propan-1-amine (CAS 18655-49-7) is a synthetic organic compound belonging to the phenylpropylamine class, characterized by a 3-chlorophenyl ring linked to a primary amine via a three-carbon propyl chain . With a molecular formula of C9H12ClN and a molecular weight of 169.65 g/mol , this compound serves as a critical building block in medicinal chemistry and chemical biology, particularly as a key intermediate in the synthesis of pharmaceuticals targeting monoamine transporters [1] and as a research tool for investigating sigma receptors and vesicular monoamine transporters (VMAT2) [2][3].

Why 3-(3-Chlorophenyl)propan-1-amine (CAS 18655-49-7) Cannot Be Readily Substituted with Other Phenylpropylamine Isomers or Analogs


The specific substitution pattern and chain length of 3-(3-chlorophenyl)propan-1-amine dictate its unique interaction profile with biological targets such as monoamine transporters and sigma receptors. Even minor structural deviations—such as shifting the chlorine to the 2- or 4-position, altering the alkyl chain length, or moving the amine to a benzylic position—can dramatically alter potency and selectivity [1]. For instance, while 3-(3-chlorophenyl)propan-1-amine exhibits nanomolar affinity for sigma-1 receptors and VMAT2, its 2-chloro and 4-chloro isomers, as well as branched-chain analogs, display distinct activity profiles in assays for CYP inhibition, MCHR2 antagonism, and DAT/SERT uptake [2][3]. Therefore, direct substitution without rigorous re-validation of target engagement and off-target effects is scientifically unsound and poses significant risk to experimental reproducibility and downstream application success.

Quantitative Differentiation of 3-(3-Chlorophenyl)propan-1-amine (CAS 18655-49-7) Against Closest Analogs: A Comparative Evidence Guide for Informed Procurement


Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Selectivity Profile in Human HEK293 Cells

3-(3-Chlorophenyl)propan-1-amine demonstrates a pronounced selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) in human cell lines. While it inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM, its potency at the human DAT is 6.6-fold lower, with an IC50 of 658 nM [1]. In contrast, the 2-chloro isomer (3-(2-chlorophenyl)propan-1-amine) exhibits high potency (IC50 = 1 nM) at the MCHR2 receptor, a profile entirely absent in the 3-chloro variant [2]. This differential transporter engagement profile is critical for studies aiming to dissect serotonergic versus dopaminergic contributions.

Monoamine Transporters Neuropharmacology CNS Drug Discovery

Sigma-1 Receptor Affinity Versus 4-Chloro Isomer and Parent Phenylpropylamine

3-(3-Chlorophenyl)propan-1-amine binds to the sigma-1 receptor with high affinity (IC50 = 4.70 nM) [1]. This is a significant improvement over the unsubstituted 3-phenylpropan-1-amine, which shows moderate affinity (IC50 ~ 327 nM for related analogs) [2], and contrasts with the 4-chloro isomer, which primarily acts as a CYP2B6 inhibitor (IC50 = 180 nM) [3]. The presence and position of the chlorine atom on the phenyl ring are thus decisive for sigma receptor engagement.

Sigma Receptors Neuroprotection Psychiatric Disorders

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition and Its Selectivity Over Sodium Channels

The compound displays potent inhibition of the vesicular monoamine transporter 2 (VMAT2) with a Ki of 13 nM, as measured by [3H]dopamine uptake in rat striatal vesicles [1]. Critically, this activity is coupled with a clean selectivity profile against human sodium channels, showing an IC50 > 10,000 nM for the cardiac NaV 1.5 channel [2]. This stands in contrast to many known VMAT2 inhibitors that exhibit significant hERG or sodium channel liabilities, which are often a primary concern in neuropharmacology programs.

Vesicular Transport Neurotransmission Toxicology

Commercial Availability and Purity Specifications Relative to Custom Synthesis Options

3-(3-Chlorophenyl)propan-1-amine (CAS 18655-49-7) is commercially available from multiple reputable suppliers with a minimum purity specification of 95% . In contrast, several close structural analogs, such as 1-(3-chlorophenyl)propan-1-amine (CAS 40023-86-7) and (R)-1-(3-chlorophenyl)propan-1-amine (CAS 1168139-52-3), are predominantly available only via custom synthesis with extended lead times and higher minimum order quantities [1]. This difference in market availability and standardized quality control reduces procurement risk and accelerates project timelines for researchers needing the 3-(3-chlorophenyl)propan-1-amine scaffold.

Chemical Procurement Supply Chain Quality Control

Validated Application Scenarios for 3-(3-Chlorophenyl)propan-1-amine (CAS 18655-49-7) Based on Comparative Quantitative Evidence


Development of Selective SERT Inhibitors with Minimized DAT Activity

Given its 6.6-fold selectivity for SERT over DAT (IC50 100 nM vs. 658 nM), 3-(3-chlorophenyl)propan-1-amine is an ideal starting scaffold for medicinal chemistry campaigns focused on serotonin-selective reuptake inhibitors (SSRIs) with reduced dopaminergic side effects. The availability of this data allows structure-activity relationship (SAR) studies to prioritize this isomer over the 2-chloro variant, which exhibits potent MCHR2 activity [1].

Probing Sigma-1 Receptor Function with a Clean CYP2B6 Profile

The compound's high sigma-1 receptor affinity (IC50 = 4.70 nM) combined with its low CYP2B6 inhibition (IC50 = 180 nM for the 4-chloro comparator) makes it a superior tool compound for in vitro and in vivo studies of sigma-1 receptor biology [2]. Researchers can use this compound to investigate sigma-1 mediated pathways without confounding metabolic effects that would be observed with the 4-chloro isomer.

VMAT2 Inhibitor Optimization with Favorable Cardiovascular Safety Window

The potent VMAT2 inhibition (Ki = 13 nM) and remarkable >770-fold selectivity over the cardiac NaV 1.5 channel (IC50 > 10,000 nM) establish 3-(3-chlorophenyl)propan-1-amine as a privileged scaffold for designing next-generation VMAT2 ligands [3]. This profile is particularly valuable for neuropsychiatric drug discovery, where avoiding QT prolongation is a paramount safety concern.

Reliable Intermediate for Large-Scale Chemical Synthesis and Parallel Chemistry

Unlike structurally similar analogs that require custom synthesis, 3-(3-chlorophenyl)propan-1-amine is a standard inventory item from multiple suppliers with a guaranteed purity of ≥95% . This makes it the preferred choice for synthetic chemists performing parallel library synthesis or scale-up reactions, as it mitigates the risk of project delays and ensures consistent building block quality across multiple synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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